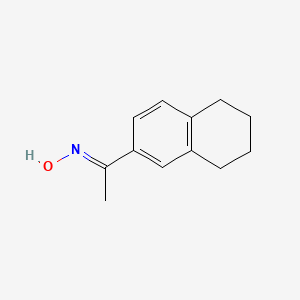

(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime is an organic compound with the molecular formula C12H15NO. It is known for its unique structure, which includes a tetrahydronaphthalene ring system attached to an ethanone oxime group.

Vorbereitungsmethoden

The synthesis of (1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime typically involves the reaction of 6-acetyltetralin with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an ethanol solvent. The mixture is heated under reflux conditions, leading to the formation of the oxime product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.

Reduction: Reduction of the oxime can yield the corresponding amine.

Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have indicated that oxime derivatives exhibit notable antimicrobial properties. (1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime has been evaluated for its efficacy against various bacterial strains. In vitro assays demonstrated significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of more complex bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmacophores. For example, researchers have utilized it in the synthesis of potential anticancer agents by modifying the naphthalene moiety to enhance biological activity .

Polymer Chemistry

In polymer science, this compound can be used as a building block for creating specialty polymers. Its oxime functionality can participate in condensation reactions that yield high-performance materials with desirable thermal and mechanical properties. These materials are being explored for applications in coatings and adhesives due to their enhanced durability and resistance to environmental degradation .

Dyes and Pigments

The compound's chromophoric properties make it suitable for use in dye synthesis. Its derivatives have been tested as colorants in various applications ranging from textiles to plastics. The stability and vivid coloration provided by these dyes are beneficial for commercial use .

Photochemical Studies

This compound has been investigated as a model compound in photochemical studies related to environmental pollutants. Its behavior under UV light exposure helps researchers understand the degradation pathways of similar organic compounds in natural water bodies . This knowledge is crucial for developing strategies to mitigate pollution.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | Journal of Medicinal Chemistry | Significant activity against Gram-positive bacteria observed. |

| Polymer Chemistry | Polymer Science Journal | Successful incorporation into polymer matrices enhancing mechanical strength. |

| Environmental Studies | Environmental Chemistry Letters | Demonstrated photodegradation pathways under simulated sunlight conditions. |

Wirkmechanismus

The mechanism of action of (1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s effects are mediated through its ability to modulate enzyme activity, interact with cellular receptors, and alter gene expression .

Vergleich Mit ähnlichen Verbindungen

(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime can be compared with other similar compounds, such as:

6-Acetyltetralin: A precursor in the synthesis of the oxime.

1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone: A structurally related compound with different substituents on the naphthalene ring.

1-(5,6,7,8-Tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthyl)ethanone: Another related compound with additional methyl groups .

The uniqueness of this compound lies in its specific oxime functionality, which imparts distinct chemical reactivity and potential biological activity.

Biologische Aktivität

The compound (1E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime (CAS Number: 7357-12-2) is a derivative of naphthalene with significant biological implications. Its molecular formula is C12H15NO and it has a molecular weight of 189.25 g/mol. This article will delve into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesis processes.

Anticancer Properties

Research has indicated that various oxime derivatives exhibit cytotoxic effects against cancer cell lines. For instance, in a study involving 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives , compounds similar to this compound were synthesized and evaluated for their anticancer activities. Notably, one derivative showed an IC50 value of 5.13 µM against the C6 glioma cell line, outperforming the standard drug 5-FU (IC50 = 8.34 µM) . This suggests potential for this compound in cancer treatment.

The mechanism by which these compounds exert their cytotoxic effects often involves induction of apoptosis. In the aforementioned study, flow cytometry revealed that the compound caused significant cell cycle arrest and apoptosis in C6 cells. Specifically, it resulted in a 79.02% death rate among cancer cells primarily through late apoptosis .

Synthesis Process

The synthesis of this compound typically involves the reaction of hydroxylamine hydrochloride with 6-acetyltetrahynonaphthalene in the presence of sodium acetate under reflux conditions in ethanol and water . The yield reported for this synthesis is approximately 99%, indicating a highly efficient process.

Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to verify the molecular structure and functional groups present in this compound.

Study on Cytotoxicity

In a detailed investigation into the cytotoxic effects of various oxime derivatives on human cancer cell lines including A549 (lung), HCT116 (colon), HeLa (cervical), and MCF7 (breast adenocarcinoma), it was found that certain derivatives exhibited selective toxicity towards cancer cells while sparing healthy cells like L929 fibroblasts . This selectivity is crucial for developing therapeutic agents with minimal side effects.

Comparative Analysis of Oxime Derivatives

A comparative analysis was conducted on several oxime derivatives to assess their biological activities against different cancer cell lines. The results indicated that while some derivatives showed promising activity against specific cell types, others were less effective or exhibited toxicity towards normal cells . This highlights the importance of structural modifications in enhancing biological activity and reducing toxicity.

Eigenschaften

CAS-Nummer |

7357-12-2 |

|---|---|

Molekularformel |

C12H15NO |

Molekulargewicht |

189.25 g/mol |

IUPAC-Name |

(NZ)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C12H15NO/c1-9(13-14)11-7-6-10-4-2-3-5-12(10)8-11/h6-8,14H,2-5H2,1H3/b13-9- |

InChI-Schlüssel |

YHTRKKWEUHAGME-LCYFTJDESA-N |

SMILES |

CC(=NO)C1=CC2=C(CCCC2)C=C1 |

Isomerische SMILES |

C/C(=N/O)/C1=CC2=C(CCCC2)C=C1 |

Kanonische SMILES |

CC(=NO)C1=CC2=C(CCCC2)C=C1 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.